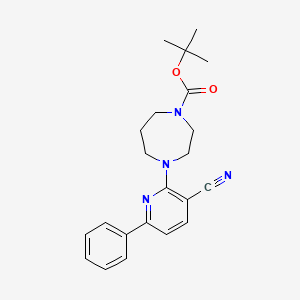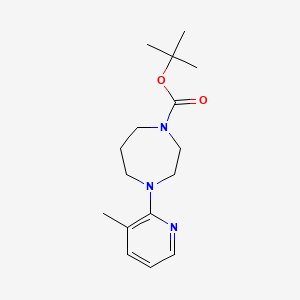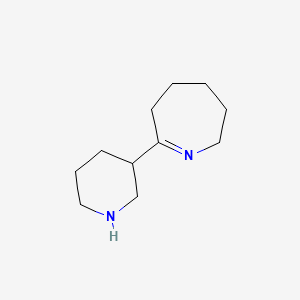![molecular formula C24H26N2O B3170896 4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile CAS No. 946386-30-7](/img/structure/B3170896.png)
4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile
Vue d'ensemble
Description
This compound is a complex organic molecule with a structure that includes a bicyclic heptane ring, a biphenyl group, and a carbonitrile group . The bicyclic heptane ring is a common structural motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a bicyclic heptane ring, which is a seven-membered ring with two bridgehead carbons . Attached to this ring is a biphenyl group, which consists of two phenyl rings connected by a single bond . The compound also contains a carbonitrile group, which consists of a carbon triple-bonded to a nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the carbonitrile group could make the compound polar, affecting its solubility in different solvents . The bicyclic heptane ring could also influence the compound’s reactivity .Applications De Recherche Scientifique
Reactive Carbonyl Species (RCS) in Chronic Diseases
A comprehensive review by Fuloria et al. (2020) on RCS associated with chronic diseases provides insight into how similar compounds might be studied for their effects on human health. RCS, including various aldehydes and ketones, play significant roles in aging and chronic conditions such as diabetes, cancer, and cardiovascular diseases. Understanding the properties, metabolism, and therapeutic targeting of RCS can inform the development of treatments for these conditions. This review suggests a potential research avenue for studying the effects of complex nitrile compounds on RCS and related pathologies.
Plastic Scintillators and Luminescent Dyes
Research by Salimgareeva and Kolesov (2005) on plastic scintillators incorporating polymethyl methacrylate highlights the use of organic compounds in developing materials for radiation detection. The study focuses on how different luminescent dyes and solvents affect the scintillation efficiency and stability of these materials. This could be relevant for exploring the photophysical properties of complex nitrile compounds and their potential applications in sensing technologies.
Advanced Oxidation Processes in Environmental Science
Qutob et al. (2022) review the use of advanced oxidation processes (AOPs) for degrading acetaminophen in water, showcasing the role of organic chemistry in environmental remediation. The study discusses the formation of various by-products and their biotoxicity, providing a framework for assessing the environmental impact of similar organic compounds and their degradation pathways.
Synthesis and Applications of Heterocyclic Compounds
Gomaa and Ali (2020) review the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, focusing on their synthesis and application in creating heterocycles. This reflects the interest in functionalizing compounds with nitrile groups for the development of new materials and drugs. The review could serve as a model for investigating the synthesis and potential applications of the compound .
Cyclohexene Oxidation in Chemical Industry
Cao et al. (2018) discuss the selective catalytic oxidation of cyclohexene, highlighting the synthesis of industrial intermediates. This study underlines the importance of understanding reaction mechanisms and product selectivity in chemical syntheses, which could be applicable to the study of complex nitrile compounds and their reactivity.
These studies, while not directly related to the specific compound mentioned, illustrate the diverse applications of organic chemistry in health, materials science, environmental science, and industrial chemistry. Further research into "4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile" could uncover unique properties and applications in these or other fields.
- A Comprehensive Review on Source, Types, Effects, Nanotechnology, Detection, and Therapeutic Management of Reactive Carbonyl Species Associated with Various Chronic Diseases (Fuloria et al., 2020)
- Plastic Scintillators Based on Polymethyl Methacrylate: A Review (Salimgareeva & Kolesov, 2005)
- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation (Qutob et al., 2022)
- The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in synthesis of heterocycles (Gomaa & Ali, 2020)
- Recent advances on controllable and selective catalytic oxidation of cyclohexene (Cao et al., 2018)
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of epoxy fatty acids .
Mode of Action
The compound interacts with sEH and inhibits its activity . This inhibition prevents the conversion of epoxy fatty acids to their corresponding vicinal diols .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxy fatty acids . Normally, these acids are converted to dihydroxyepoxyeicosatrienoic acids, which can promote various pathological states, such as pain and inflammation . By inhibiting sEH, the compound can potentially prevent these conditions .
Pharmacokinetics
Similar compounds containing lipophilic moieties such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl are among the most potent seh inhibitors active in nanomolar concentrations . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of sEH by the compound could be beneficial in the treatment of cardiovascular, neuronal, and renal diseases . This is due to the role of dihydroxyepoxyeicosatrienoic acids in promoting pathological states .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. It’s worth noting that compounds containing imines derived from camphor possess various biological activities, including strong antiviral activity . The imine group, unlike the urea and thiourea groups, is slightly basic and is capable of forming salts with acids , which could potentially influence the compound’s action in different environments.
Propriétés
IUPAC Name |
2-[4-[[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-23(2)20-12-13-24(23,3)22(14-20)26-27-16-17-8-10-18(11-9-17)21-7-5-4-6-19(21)15-25/h4-11,20H,12-14,16H2,1-3H3/b26-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZSJNDTGFWGB-ROMGYVFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)C4=CC=CC=C4C#N)C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\OCC3=CC=C(C=C3)C4=CC=CC=C4C#N)/C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-[6-(3-bromophenyl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B3170828.png)
![Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B3170838.png)
![Imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B3170853.png)

![Methyl 2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3170880.png)
![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)
![benzyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170890.png)

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)

![3-(tert-butyl)-6-nitroindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B3170916.png)

